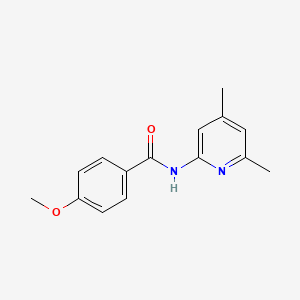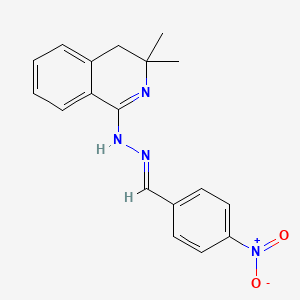
5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one often involves complex reactions with various reagents and conditions. For instance, Gomathi Vellaiswamy and S. Ramaswamy (2017) synthesized Co(II) complexes using related compounds by utilizing elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment measurements (Vellaiswamy & Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using various spectroscopic and crystallographic techniques. V. Nesterov (2004) described the structural conformation of 3,5-Bis(4-methoxybenzylidene)-1-methyl-4-piperidone, a compound with structural similarities, using X-ray crystallography (Nesterov, 2004).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the formation of novel structures with varied properties. For example, S. A. Halim and M. Ibrahim (2022) studied the ring opening followed by ring closure reactions in the synthesis of novel compounds, highlighting the complexity and versatility of chemical transformations (Halim & Ibrahim, 2022).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are critical in understanding the behavior of such compounds. Studies like those conducted by R. Q. Lamphon et al. (2004), which investigate the condensation and cyclocondensation of related compounds, provide insight into their physical characteristics (Lamphon et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability under different conditions, are essential for understanding the potential applications of these compounds. Studies like those by P. S. Patel et al. (2010) offer insights into the synthesis and reactivity of related compounds (Patel et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study explored the synthesis and pharmacological evaluation of novel derivatives with similar structural features, showing significant antimicrobial activity against various microorganisms, suggesting the potential for these compounds in developing new antibacterial and antifungal agents (Suresh et al., 2016).
Antioxidant Properties
- Thiazolidinone derivatives were synthesized and characterized, showing efficiency as antioxidants for local base stock oil, indicating their potential in industrial applications to improve the oxidative stability of oils (Mohammed et al., 2019).
Molecular Stability and Docking Studies
- Molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole highlighted the anti-cancer properties of these compounds, showcasing their relevance in medicinal chemistry and drug design (Karayel, 2021).
Pharmaceutical Applications
- Research on esters derived from specific benzoic acid and substituted 1-piperidineethanol demonstrated potent agonistic activities on 5-HT4 receptors, suggesting the utility of these compounds in developing drugs for gastrointestinal and psychiatric disorders (Yang et al., 1997).
Propiedades
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-23-15-10-13(4-5-14(15)21)11-16-17(22)19-18(24-16)20-8-6-12(2)7-9-20/h4-5,10-12,21H,3,6-9H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULMASHEVZYKOF-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCC(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)


![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)



![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)